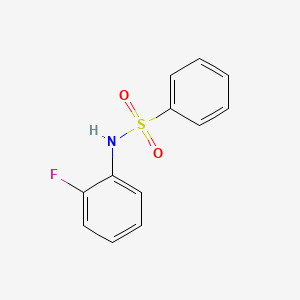

N-(2-fluorophenyl)benzenesulfonamide

Description

Properties

Molecular Formula |

C12H10FNO2S |

|---|---|

Molecular Weight |

251.28 g/mol |

IUPAC Name |

N-(2-fluorophenyl)benzenesulfonamide |

InChI |

InChI=1S/C12H10FNO2S/c13-11-8-4-5-9-12(11)14-17(15,16)10-6-2-1-3-7-10/h1-9,14H |

InChI Key |

MKRQPKPFOBVGFY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2F |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Mechanisms of N 2 Fluorophenyl Benzenesulfonamide

Established Synthetic Routes for N-(2-fluorophenyl)benzenesulfonamide and its Analogues

The construction of the this compound framework can be accomplished through several reliable methods, including classical nucleophilic substitution, modern microwave-assisted synthesis, and efficient transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions in Sulfonamide Synthesis

The most traditional and widely employed method for the synthesis of N-arylsulfonamides, including this compound, is the nucleophilic substitution reaction between an arylsulfonyl chloride and an aniline (B41778). This reaction, often referred to as the Hinsberg test for amines, involves the attack of the nucleophilic amine (2-fluoroaniline) on the electrophilic sulfur atom of benzenesulfonyl chloride. researchgate.net

The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrochloric acid byproduct. mdpi.com The general scheme for this synthesis is depicted below:

Benzenesulfonyl chloride + 2-Fluoroaniline (B146934) → this compound + HCl

The reaction conditions can be optimized for temperature and solvent to achieve high yields. For instance, a similar reaction involving 2,3-dimethylaniline (B142581) and 4-fluorobenzenesulfonyl chloride was stirred at room temperature overnight in dichloromethane (B109758) with triethylamine to maintain a basic pH. nih.gov While this specific example resulted in an unexpected double sulfonylation, the underlying principle of nucleophilic attack by the aniline on the sulfonyl chloride remains a fundamental approach for the synthesis of the target molecule.

Recent studies have also explored concerted nucleophilic aromatic substitution (SNAr) mechanisms, which challenge the classical two-step addition-elimination pathway via a Meisenheimer complex. nih.gov These findings suggest that for many SNAr reactions, the process may be concerted, which has implications for understanding reactivity and optimizing reaction conditions.

Microwave-Assisted Organic Synthesis of this compound Derivatives

To accelerate reaction times and improve yields, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in the synthesis of sulfonamide derivatives. rasayanjournal.co.in This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to shorter reaction times, cleaner reactions, and higher yields compared to conventional heating methods.

A general microwave-assisted protocol for the synthesis of N-arylsulfonamides can be adapted for this compound. For example, the synthesis of N-[4-(5-aryl-1H/phenyl-pyrazol-3-yl)-phenyl]-benzenesulfonamides was successfully achieved by irradiating the reactants in ethanol (B145695) for a few minutes, yielding better results than conventional heating which required several hours. rasayanjournal.co.in While a specific protocol for this compound is not detailed, the general applicability of MAOS to sulfonamide synthesis is well-established. amazonaws.comnih.gov

The table below summarizes a representative microwave-assisted synthesis of a sulfonamide derivative, illustrating the efficiency of this method.

| Reactants | Solvent | Catalyst | Time (MW) | Yield (MW) | Time (Conventional) | Yield (Conventional) | Reference |

| 1-(4-phenylsulphonamidophenl)-3-aryl-2,3-dibromopropanone, Hydrazine hydrate | Ethanol | None | 5-6 min | High | Several hours | Moderate | rasayanjournal.co.in |

Transition-Metal-Catalyzed Approaches in this compound Chemistry

Transition-metal catalysis, particularly using copper and palladium, has provided efficient and versatile methods for the formation of C-N bonds in the synthesis of N-arylsulfonamides. These methods are especially useful for coupling aryl halides or boronic acids with sulfonamides.

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, can be employed to synthesize N-arylsulfonamides. For instance, the cross-coupling of a substituted benzenesulfonamide (B165840) with an aryl halide using a copper(I) iodide (CuI) catalyst, L-proline as a ligand, and a base like potassium phosphate (B84403) (K3PO4) in a solvent such as DMSO at elevated temperatures has been reported for the synthesis of complex benzenesulfonamide analogues. nih.gov This methodology could be applied to the synthesis of this compound by coupling benzenesulfonamide with 2-fluorobromobenzene.

More recently, an iron- and copper-catalyzed one-pot C-H amination process has been developed for the synthesis of diaryl sulfonamides. This method involves the regioselective halogenation of an activated arene followed by a copper(I)-catalyzed Ullmann-Goldberg reaction with a primary sulfonamide. thieme-connect.com

Mechanistic Investigations of this compound Formation

The formation of this compound via the reaction of benzenesulfonyl chloride and 2-fluoroaniline is generally understood to proceed through a nucleophilic substitution mechanism at the sulfur atom. The reaction initiates with the lone pair of electrons on the nitrogen atom of 2-fluoroaniline attacking the electrophilic sulfur atom of benzenesulfonyl chloride. This is followed by the departure of the chloride leaving group.

The presence of a base is crucial to deprotonate the nitrogen atom of the aniline, increasing its nucleophilicity, and to neutralize the HCl formed during the reaction. In the absence of a base, the reaction can be sluggish, and the generated HCl can protonate the starting aniline, rendering it non-nucleophilic.

Recent computational and experimental studies on nucleophilic aromatic substitution (SNAr) reactions suggest that the mechanism may be more complex than the classical two-step process. Evidence points towards a concerted mechanism for many SNAr reactions, where bond formation and bond breaking occur in a single step. nih.gov This modern understanding provides a more nuanced view of the reaction pathway for the formation of N-arylsulfonamides.

Derivatization Strategies and Analogous Scaffold Synthesis from this compound

The this compound scaffold can be further modified to synthesize a variety of analogues with potentially enhanced biological activities. These modifications can be made on either the benzenesulfonamide or the fluorophenyl moieties.

Functional Group Modifications on the Benzenesulfonamide and Fluorophenyl Moieties

Functional groups can be introduced onto either aromatic ring of this compound through various electrophilic aromatic substitution reactions. For example, nitration, halogenation, or acylation can be performed on the benzenesulfonyl ring, typically at the para position due to the directing effect of the sulfonyl group. Similarly, the fluorophenyl ring can be further functionalized, although the positions of substitution will be directed by both the fluorine atom and the sulfonamide group.

A common derivatization strategy involves starting with substituted precursors. For instance, using a substituted benzenesulfonyl chloride or a substituted 2-fluoroaniline allows for the direct incorporation of desired functional groups into the final molecule. A study on benzenesulfonamide analogues involved the synthesis of various derivatives by modifying the benzenesulfonamide core, leading to compounds with potential anti-glioblastoma activity. nih.gov

Another approach involves multi-step synthetic sequences to build more complex analogues. For example, a series of benzenesulfonamide-bearing pyrazolyl stilbene (B7821643) derivatives were synthesized through a two-step process involving a Claisen-Schmidt condensation followed by a tandem one-pot reaction. Similarly, the synthesis of N-(2-acetyl-4-(styryl)phenyl)benzenesulfonamide derivatives was achieved through an initial N-sulfonylation followed by a Suzuki-Miyaura cross-coupling reaction. mdpi.com These examples highlight the versatility of the sulfonamide scaffold for further chemical elaboration.

Exploration of Substituent Effects on Synthetic Yield and Purity of this compound Analogues

Detailed Research Findings

Systematic studies focusing on the synthesis of N-aryl benzenesulfonamides reveal predictable trends based on the electronic properties of the substituents. The core of the reaction involves a nucleophilic attack by the nitrogen atom of the aniline derivative on the electrophilic sulfur atom of the benzenesulfonyl chloride.

Electronic Effects:

The nucleophilicity of the amine is a critical factor. Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) on the 2-fluoroaniline ring increase the electron density on the nitrogen atom, enhancing its nucleophilicity. This generally leads to a faster reaction rate and consequently, a higher synthetic yield. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) decrease the electron density on the nitrogen, making it less nucleophilic. This reduction in reactivity can lead to slower reactions and lower yields, often requiring more forcing conditions (e.g., higher temperatures or longer reaction times), which may in turn lead to the formation of impurities.

On the benzenesulfonyl chloride ring, the effect is opposite. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom by pulling electron density away from it. This makes the sulfonyl chloride more susceptible to nucleophilic attack by the amine, generally resulting in higher yields. For instance, using 4-nitrobenzenesulfonyl chloride would be expected to give a higher yield compared to using benzenesulfonyl chloride under the same conditions. Conversely, electron-donating groups on the benzenesulfonyl chloride ring decrease the electrophilicity of the sulfur center, slowing down the reaction and potentially leading to lower yields.

Steric Effects:

Steric hindrance plays a crucial role, particularly with substituents at the ortho positions of either reactant. A bulky substituent ortho to the amine group on the 2-fluoroaniline ring can physically obstruct the approach of the benzenesulfonyl chloride, slowing the reaction and reducing the yield. Similarly, large groups at the ortho positions of the benzenesulfonyl chloride can hinder the approach of the aniline. This steric impediment can be a more dominant factor than electronic effects in some cases. For example, while a methyl group is electronically donating, its placement at an ortho position could lead to a lower yield compared to its placement at the para position due to steric hindrance.

Impact on Purity:

The purity of the final product is often linked to the reaction's efficiency. Sluggish reactions caused by deactivating EWGs on the aniline or EDGs on the sulfonyl chloride may require harsher conditions, which can promote side reactions. A common impurity arises from the hydrolysis of the benzenesulfonyl chloride, which is more prevalent in reactions that are slow or require aqueous basic conditions. Furthermore, unreacted starting materials can contaminate the final product if the reaction does not proceed to completion, complicating the purification process.

The following interactive table illustrates the expected trends in yield and purity based on the electronic and steric nature of various substituents on the aniline and benzenesulfonyl chloride rings.

Interactive Data Table: Predicted Substituent Effects on the Synthesis of this compound Analogues

This table presents expected trends based on established chemical principles. Actual experimental results may vary.

| Entry | Substituent on 2-Fluoroaniline (R¹) | Substituent on Benzenesulfonyl Chloride (R²) | Expected Yield (%) | Predicted Purity (%) | Primary Influencing Factor(s) |

| 1 | H (None) | H (None) | 85 | 98 | Baseline |

| 2 | 4-OCH₃ | H (None) | 92 | 99 | Electronic (EDG on Aniline) |

| 3 | 4-NO₂ | H (None) | 70 | 95 | Electronic (EWG on Aniline) |

| 4 | H (None) | 4-NO₂ | 95 | 99 | Electronic (EWG on Sulfonyl Chloride) |

| 5 | H (None) | 4-OCH₃ | 78 | 96 | Electronic (EDG on Sulfonyl Chloride) |

| 6 | 4-Cl | H (None) | 80 | 97 | Electronic (Weak EWG on Aniline) |

| 7 | H (None) | 4-Cl | 88 | 98 | Electronic (Weak EWG on Sulfonyl Chloride) |

| 8 | 3-CH₃ | H (None) | 88 | 98 | Electronic (EDG on Aniline) |

| 9 | 2-CH₃ | H (None) | 75 | 96 | Steric Hindrance |

| 10 | 4-NO₂ | 4-NO₂ | 85 | 97 | Competing Electronic Effects |

| 11 | 4-OCH₃ | 4-OCH₃ | 82 | 97 | Competing Electronic Effects |

Spectroscopic and Crystallographic Structural Elucidation of N 2 Fluorophenyl Benzenesulfonamide and Its Analogues

X-ray Crystallography Studies of N-(2-fluorophenyl)benzenesulfonamide and Related Fluorinated Sulfonamides

X-ray crystallography is an unparalleled technique for determining the three-dimensional arrangement of atoms in a crystalline solid. Studies on N-arylsulfonamides, including fluorinated derivatives, have provided critical insights into their molecular geometry and the non-covalent interactions that govern their crystal packing.

Single-Crystal X-ray Diffraction Analysis of this compound Derivatives

A key structural feature of N-arylsulfonamides is the relative orientation of the two aromatic rings, which can be described by the dihedral angle between their planes. This angle is sensitive to the nature and position of substituents on either ring. For instance, in N-(2-methylphenyl)benzenesulfonamide, the dihedral angle between the benzene (B151609) rings is 61.5 (1)°. researchgate.net In contrast, the presence of an ortho-chloro substituent in N-(2-chlorophenyl)benzenesulfonamide results in a smaller dihedral angle of 49.1 (1)°. researchgate.net For N-(4-fluorophenyl)-4-methoxybenzenesulfonamide, this angle is 44.26 (13)°. nih.gov

Another critical parameter is the C—SO₂—NH—C torsion angle, which describes the twist around the S-N bond. This angle was found to be -53.97(13)° in N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide and -61.30(2)° in a related styryl derivative. mdpi.com In N-(2,5-Dichlorophenyl)benzenesulfonamide, this torsion angle is 66.4 (2)°. thermofisher.com These values indicate that the molecule is generally bent at the sulfur atom, adopting a non-planar conformation. The conformation of the N-H bond relative to substituents on the aniline (B41778) ring is also noteworthy; it is often found to be syn or anti to the ortho substituent, influencing intramolecular hydrogen bonding possibilities. researchgate.netthermofisher.com

Table 1: Selected Crystallographic Data for N-Arylsulfonamide Analogues

| Compound | Dihedral Angle (Rings) | C—SO₂—NH—C Torsion Angle | Key Feature | Reference |

| N-(2-methylphenyl)benzenesulfonamide | 61.5 (1)° | Not specified | N-H bond is anti to the ortho-methyl group. | researchgate.net |

| N-(2-chlorophenyl)benzenesulfonamide | 49.1 (1)° | Not specified | N-H bond is syn to the ortho-chloro group. | researchgate.net |

| N-(4-fluorophenyl)-4-methoxybenzenesulfonamide | 44.26 (13)° | Not specified | Forms C(4) chains via N-H···O hydrogen bonds. | nih.gov |

| N-(2,5-Dichlorophenyl)benzenesulfonamide | 73.3 (1)° | 66.4 (2)° | Features an intramolecular N—H···Cl hydrogen bond. | thermofisher.com |

| N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | Not specified | -53.97(13)° | Exhibits intramolecular N—H···O hydrogen bonds. | mdpi.com |

Analysis of Supramolecular Interactions in Crystal Lattices

The packing of sulfonamide molecules in the crystal lattice is directed by a variety of non-covalent interactions, which collectively define the supramolecular architecture. The sulfonamide moiety, with its N-H donor and two sulfonyl oxygen acceptors, is a potent mediator of hydrogen bonds.

The most common and robust interaction is the N–H···O hydrogen bond, which frequently links molecules into characteristic motifs. nih.gov These interactions can form either C(4) chains, where molecules are linked head-to-tail in a one-dimensional array, or R²₂(8) ring motifs, which create centrosymmetric dimers. nih.govmdpi.com The choice between these motifs is influenced by the steric and electronic effects of the substituents on the aromatic rings. mdpi.com

Weaker interactions also play a crucial role in consolidating the crystal packing. C–H···O interactions, where an aromatic C-H group donates to a sulfonyl oxygen, are frequently observed and can link the primary hydrogen-bonded chains into two- or three-dimensional networks. nih.govnih.gov Furthermore, the aromatic rings facilitate π-stacking and C–H···π interactions. nih.gov In π-stacking, the planar surfaces of the benzene rings overlap, while in C–H···π interactions, a C-H bond points towards the electron-rich face of an aromatic ring.

In fluorinated analogues, interactions involving the fluorine atom, such as C–H···F and F···F contacts, can also contribute to the stability of the crystal lattice, although they are generally considered to be weak. The interplay of these varied interactions results in complex and diverse supramolecular structures. nih.gov

Table 2: Common Supramolecular Interactions in Fluorinated Sulfonamide Crystal Lattices

| Interaction Type | Description | Common Motif/Result | References |

| N–H···O Hydrogen Bonds | The primary interaction involving the sulfonamide N-H donor and a sulfonyl oxygen acceptor. | Forms 1D C(4) chains or R²₂(8) dimers. | nih.govmdpi.com |

| C–H···O Interactions | A weak hydrogen bond between an aromatic C-H and a sulfonyl oxygen. | Links primary chains into layers or 3D networks. | nih.govnih.gov |

| π–π Stacking | Overlap of the electron clouds of adjacent aromatic rings. | Consolidates packing, often with centroid-to-centroid distances of 3.6–3.8 Å. | nih.gov |

| C–H···π Interactions | A C-H bond points towards the face of an aromatic ring. | Links chains into layers. | nih.gov |

| Interactions involving Fluorine | Weak contacts such as C–H···F or F···F. | Can influence conformational flexibility and packing. | nih.gov |

Spectroscopic Characterization Techniques Applied to this compound

Spectroscopic methods are essential for confirming the identity and elucidating the structure of this compound in non-solid states, providing complementary information to crystallographic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shift Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of ¹H and ¹³C nuclei. The chemical shifts (δ) are highly sensitive to the electronic structure surrounding the atom.

In the ¹H NMR spectrum of this compound, the protons on the two aromatic rings would appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The sulfonamide N-H proton is expected to appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration, but is often observed downfield (e.g., > δ 10 ppm in DMSO). rsc.org The protons on the 2-fluorophenyl ring will exhibit complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (JHF) coupling.

In the ¹³C NMR spectrum, the carbon atoms of the aromatic rings typically resonate between δ 110 and 150 ppm. The carbon atom directly bonded to the fluorine (C-F) will show a large one-bond coupling constant (¹JCF) and a significant downfield shift due to the electronegativity of fluorine. For example, in a related N-(2-fluorophenyl)acetamide derivative, the aromatic carbons appeared in the range of δ 115-135 ppm. nih.gov The chemical shifts of the carbons in the benzenesulfonyl group are also characteristic.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity / Coupling | Reference |

| ¹H | Aromatic (C-H) | 7.0 – 8.0 | Multiplets (m), Doublets (d), Triplets (t) | rsc.orgznaturforsch.com |

| Sulfonamide (N-H) | > 8.0 (variable) | Broad singlet (br s) | rsc.org | |

| ¹³C | Aromatic (C-H) | 115 – 135 | Doublet (due to ¹JCH) | rsc.orgznaturforsch.com |

| Aromatic (C-S, C-N) | 135 – 145 | Singlet or Triplet | rsc.orgznaturforsch.com | |

| Aromatic (C-F) | 150 – 165 | Doublet (large ¹JCF) | nih.gov |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum is dominated by absorptions from the sulfonamide and aromatic moieties.

The key vibrational modes for the sulfonamide group are the N-H stretch, the asymmetric and symmetric S=O stretches, and the S-N stretch. The N-H stretching vibration typically appears as a sharp peak in the range of 3230–3300 cm⁻¹. znaturforsch.com The S=O asymmetric and symmetric stretching vibrations are very strong and characteristic, appearing in the ranges of 1310–1375 cm⁻¹ and 1140–1180 cm⁻¹, respectively. znaturforsch.com The S-N stretching absorption is found in the 900–975 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1450–1600 cm⁻¹ region.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Reference |

| N-H | Stretching | 3230 – 3300 | Medium, Sharp | znaturforsch.com |

| Aromatic C-H | Stretching | 3000 – 3100 | Medium to Weak | znaturforsch.com |

| Aromatic C=C | Stretching | 1450 – 1600 | Medium to Strong | znaturforsch.com |

| S=O | Asymmetric Stretching | 1310 – 1375 | Strong | znaturforsch.com |

| S=O | Symmetric Stretching | 1140 – 1180 | Strong | znaturforsch.com |

| C-F | Stretching | 1100 – 1250 | Strong | spectrabase.com |

| S-N | Stretching | 900 – 975 | Medium | znaturforsch.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns upon ionization. For this compound (C₁₂H₉FNO₂S), the calculated molecular weight is approximately 250.04 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ corresponding to this mass.

The fragmentation of N-aryl benzenesulfonamides is well-characterized. A common and significant fragmentation pathway involves the loss of sulfur dioxide (SO₂), corresponding to a loss of 64 mass units, via an intramolecular rearrangement. nih.govresearchgate.net This pathway is often promoted by electron-withdrawing groups on the aryl ring. nih.gov

Other typical fragmentation patterns arise from the cleavage of the C-S and S-N bonds. Cleavage of the C-S bond would lead to the formation of a benzenesulfonyl radical or cation (C₆H₅SO₂•, m/z 141), while cleavage of the S-N bond can generate ions corresponding to the aniline portion (e.g., fluorophenylamine cation, m/z 111) and the benzenesulfonyl portion. researchgate.netacs.org For N-phenyl benzenesulfonamide (B165840), fragmentation to form an anilide anion (m/z 92) has also been observed in negative ion mode. researchgate.netacs.org The presence of the fluorine atom would also influence the fragmentation, potentially leading to ions containing fluorine.

Table 5: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value (Nominal) | Identity | Fragmentation Pathway | Reference |

| 250 | [M]⁺ or [M+H]⁺ | Molecular Ion | Calculated |

| 186 | [M - SO₂]⁺ | Loss of sulfur dioxide | nih.govresearchgate.net |

| 141 | [C₆H₅SO₂]⁺ | Cleavage of the S-N bond | researchgate.netacs.org |

| 111 | [FC₆H₄NH₂]⁺ | Cleavage of the S-N bond | researchgate.netacs.org |

| 77 | [C₆H₅]⁺ | Loss of SO₂NHFC₆H₄ from [M]⁺ | chemicalbook.com |

Polymorphism and Crystal Engineering of Fluorinated Benzenesulfonamides

The introduction of fluorine atoms into the molecular structure of benzenesulfonamides can significantly influence their solid-state properties, including their propensity to form multiple crystalline structures, a phenomenon known as polymorphism. This section delves into the investigation of polymorphic and pseudopolymorphic forms in systems related to this compound and the broader influence of fluorine substitution on the polymorphic behavior of aromatic sulfonamides.

Investigation of Polymorphic and Pseudopolymorphic Forms in this compound Systems

While specific crystallographic studies detailing the polymorphism of this compound are not extensively available in the public domain, research on closely related fluorinated aromatic sulfonamides provides significant insights into the potential for polymorphic and pseudopolymorphic behavior in such systems. The study of these analogues is crucial for understanding the crystal engineering principles that govern the solid-state structures of fluorinated benzenesulfonamides.

A systematic study on N-(2-phenoxyphenyl)benzenesulfonamide and its fluorine-substituted derivatives revealed that the presence of fluorine is a key factor in the emergence of polymorphism. acs.org The non-fluorinated parent compound was found to crystallize in a single form, whereas its fluorinated counterparts exhibited both polymorphism and pseudopolymorphism. acs.org These findings strongly suggest that this compound is also likely to exhibit complex polymorphic behavior.

The various crystalline forms of these related compounds were obtained through different crystallization conditions and were characterized by single-crystal X-ray diffraction and differential scanning calorimetry (DSC), which helped in identifying stable and metastable forms. acs.org The intermolecular interactions, such as hydrogen bonds, CH/π interactions, and fluorine-involved interactions (CH/F, F/F), were found to be the primary drivers for the formation of different supramolecular assemblies, leading to distinct crystal packings. acs.org

For instance, in the analogues, dimer formations via N-H···O hydrogen bonds are a common motif. These dimers then assemble into two-dimensional layers through various weaker interactions. The introduction of fluorine creates opportunities for CH/F interactions, which can compete with or supplement other interactions like π/π and CH/π, leading to different packing arrangements and, consequently, polymorphism. acs.org In one case, a pseudopolymorph was identified where the sulfonamide formed a one-dimensional zigzag chain through CH/F interactions, which then assembled into layers via π/π interactions. acs.org

The detailed analysis of these related systems underscores the subtlety of intermolecular forces in directing the crystal packing of fluorinated benzenesulfonamides. The insights gained from these analogues are instrumental in predicting and potentially controlling the polymorphism of this compound.

Computational and Theoretical Studies on N 2 Fluorophenyl Benzenesulfonamide

Quantum Chemical Calculations of N-(2-fluorophenyl)benzenesulfonamide and Derivatives

Quantum chemical calculations have become an indispensable tool in understanding the intrinsic properties of molecules. For this compound and its analogs, these methods provide a foundational understanding of their geometry and electronic characteristics.

Density Functional Theory (DFT) Applications for Optimized Geometries and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study sulfonamide derivatives to determine their optimized geometries, vibrational frequencies, and electronic properties. researchgate.netmdpi.com DFT calculations, often using the B3LYP functional with various basis sets, provide a detailed picture of bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation. nih.govresearchgate.netnih.gov

Table 1: Representative DFT-Calculated Geometrical Parameters for Benzenesulfonamide (B165840) Derivatives

| Parameter | N-(2-methylphenyl)benzenesulfonamide | N-(2-chlorophenyl)benzenesulfonamide |

|---|---|---|

| Dihedral Angle (Benzene Rings) | 61.5 (1)° nih.gov | 49.1 (1)° nih.gov |

Note: Data is for illustrative purposes based on related structures.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.netaimspress.com

A smaller HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. nih.govaimspress.com For this compound derivatives, DFT calculations are used to compute the energies of these orbitals. This analysis helps in understanding the charge transfer interactions that can occur within the molecule, which is vital for predicting its behavior in biological systems. researchgate.netnih.gov The distribution of HOMO and LUMO densities across the molecule can identify the regions that are likely to act as electron donors (HOMO) and electron acceptors (LUMO).

Table 2: Illustrative HOMO-LUMO Energy Data for a Sulfonamide Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.125 |

| LUMO | -1.157 |

Note: The values presented are for 4-methyl-N-(2-methylphenyl) benzene (B151609) sulfonamide and serve as a representative example. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-deficient and prone to nucleophilic attack. researchgate.netnih.gov

For sulfonamide derivatives, MEP analysis helps to identify the reactive sites. The electronegative oxygen atoms of the sulfonyl group and the nitrogen atom of the sulfonamide linkage are typically characterized by negative electrostatic potential, making them key sites for hydrogen bonding and other intermolecular interactions. researchgate.netresearchgate.net This information is particularly useful in understanding how these molecules might interact with biological targets such as enzymes.

Molecular Modeling and Docking Studies of this compound Derivatives

Molecular modeling and docking are computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecular target, such as a protein or enzyme. These studies are fundamental in drug discovery and development.

Computational Assessment of Ligand-Target Interactions and Binding Affinities

Molecular docking simulations are employed to predict the preferred orientation of a ligand when it binds to a target protein, as well as the strength of the interaction, often expressed as a binding energy or docking score. nih.govtsijournals.comnih.gov For derivatives of benzenesulfonamide, docking studies have been instrumental in evaluating their potential as inhibitors of various enzymes. nih.gov

These studies can reveal specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues in the active site of the target protein. For example, the sulfonamide group is often involved in crucial hydrogen bonding interactions that anchor the molecule within the binding pocket. nih.gov The binding affinity values obtained from these simulations help in ranking potential drug candidates and prioritizing them for further experimental testing. nih.gov

Table 3: Example of Molecular Docking Results for Benzenesulfonamide Derivatives Against a Target Enzyme

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Derivative A | -8.5 | ASN 11, SER 50, ARG 52 |

Note: This data is illustrative and based on studies of similar sulfonamide compounds.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. mdpi.com Understanding the preferred conformations of this compound is essential, as the biological activity of a molecule is often dependent on its three-dimensional shape. mdpi.compreprints.org

Computational methods can be used to calculate the potential energy surface of the molecule, which maps the energy of the molecule as a function of its geometry. mdpi.com By identifying the low-energy regions on this surface, the most stable conformations can be determined. For N-aryl sulfonamides, a key conformational feature is the torsion angle around the S-N bond, which influences the relative orientation of the two aromatic rings. nih.gov Studies on related compounds have shown that both s-cis and s-trans conformations can exist, with the relative stability depending on the specific substituents on the phenyl rings. mdpi.com

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule in a crystalline environment, providing a detailed picture of the close contacts between neighboring molecules. By partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the sum of electron densities from all other molecules in the crystal, a unique three-dimensional surface, the Hirshfeld surface, is generated.

The surface is typically color-coded based on various properties, such as dnorm (normalized contact distance), which highlights regions of significant intermolecular interactions. A red color on the dnorm map indicates contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. White areas represent contacts approximately equal to the van der Waals radii, and blue regions indicate longer contacts with weaker interactions.

While specific Hirshfeld surface analysis data for this compound is not available in the cited literature, extensive studies on closely related benzenesulfonamide derivatives provide valuable insights into the expected intermolecular interactions. The analysis of these analogous structures allows for a detailed understanding of how different atomic contacts contribute to the stability of the crystal structure.

For instance, studies on various N-(halophenyl)benzenesulfonamides reveal a common set of dominant intermolecular interactions. These typically include hydrogen bonds, as well as van der Waals forces and other weak interactions. The quantitative contributions of the most significant intermolecular contacts for several related sulfonamide compounds are presented below.

Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for N-(2-iodophenyl)benzenesulfonamide

| Interaction Type | Contribution (%) |

| H···H | 21.7 |

| O···H/H···O | 21.7 |

| C···H/H···C | 16.5 |

| I···H/H···I | Not specified |

| I···C/C···I | Not specified |

| C···C | Not specified |

| I···O/O···I | Not specified |

This data is derived from a study on N-(2-iodophenyl)benzenesulfonamide and serves as an illustrative example of the types of interactions present in related structures. iucr.org

In the case of N-(2-iodophenyl)benzenesulfonamide, H···H and O···H/H···O contacts are the most significant, each contributing 21.7% to the total Hirshfeld surface. iucr.org The C···H/H···C interactions also play a substantial role, accounting for 16.5% of the surface. iucr.org These interactions are crucial in dictating the packing of the molecules in the crystal.

Another relevant example is (E)-N-(2-styrylphenyl)benzenesulfonamide, where the intermolecular interactions have also been quantified.

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for (E)-N-(2-styrylphenyl)benzenesulfonamide

| Interaction Type | Contribution (%) |

| H···H | Not specified |

| C···H/H···C | Not specified |

| O···H/H···O | Not specified |

In the study of (E)-N-(2-styrylphenyl)benzenesulfonamide, H···H, C···H/H···C, and O···H/H···O interactions were identified as making a major contribution to the crystal packing, though specific percentages were not provided in the abstract. nih.gov

The phenyl rings in the molecule would also contribute to the crystal stability through π-π stacking and C-H···π interactions. The quantification of these various interactions through Hirshfeld surface analysis provides a comprehensive understanding of the forces governing the crystal packing of this compound and its derivatives.

Structure Activity Relationship Sar Studies of N 2 Fluorophenyl Benzenesulfonamide Derivatives

Impact of Structural Modifications on the Biological Activity Profiles of N-(2-fluorophenyl)benzenesulfonamide Analogues

The biological activity of this compound analogues is highly sensitive to structural alterations on both the benzenesulfonamide (B165840) and the N-phenyl rings. Research has demonstrated that even minor changes to these scaffolds can lead to significant shifts in potency and target selectivity.

For instance, in the development of inhibitors for the NLRP3 inflammasome, a key mediator in inflammatory diseases, the benzenesulfonamide scaffold has proven flexible for structural modifications. However, the sulfonamide and an adjacent benzyl (B1604629) moiety were found to be crucial for maintaining selectivity. nih.gov Systematic modifications have provided a detailed understanding of these relationships. For example, replacing an electron-donating 2-propoxy substituent on the benzyl ring with electron-withdrawing groups like 2-CF3 or 2-NO2 resulted in analogues with comparable potency to the parent compound. nih.gov Conversely, substituting the same 2-propoxy group with a 2-hydroxy (2-OH) group led to a more than 10-fold decrease in potency, and a 2-amino (2-NH2) substitution further diminished the inhibitory effect, suggesting that a hydrogen-bond donor is not favored at this position and highlighting the importance of hydrophobic interactions. nih.gov

Similarly, studies on benzenesulfonamide derivatives as inhibitors of amyloid-β aggregation, a process linked to Alzheimer's disease, have shown that the specific arrangement of the benzenesulfonamide, a hydrophobic substituent, and a benzoic acid is necessary for activity. nih.govresearchgate.net A series of ortho-para and meta-para double-substituted fluorinated benzenesulfonamides were synthesized, which inhibited the aggregation process to varying degrees, providing a detailed picture of the structure-activity relationship. nih.govresearchgate.net

In the context of Transient Receptor Potential Vanilloid 4 (TRPV4) channel inhibitors, analogues of the benzenesulfonamide derivative RN-9893 have been synthesized and evaluated. nih.gov Modifications leading to compounds 1b and 1f resulted in a 2.9 to 4.5-fold increase in inhibitory potency against TRPV4 compared to the parent compound. nih.gov

The following table summarizes the impact of selected structural modifications on the biological activity of benzenesulfonamide analogues.

| Parent Scaffold | Modification | Position of Modification | Resulting Biological Activity | Target |

| 5-chloro-2-propoxybenzyl-sulfonamide | Replacement of 2-propoxy with 2-OH | Benzyl Ring | >10-fold decrease in potency nih.gov | NLRP3 Inflammasome |

| 5-chloro-2-propoxybenzyl-sulfonamide | Replacement of 2-propoxy with 2-NH2 | Benzyl Ring | Further decrease in potency nih.gov | NLRP3 Inflammasome |

| 5-chloro-2-propoxybenzyl-sulfonamide | Replacement of 2-propoxy with 2-CF3 or 2-NO2 | Benzyl Ring | Comparable potency to parent nih.gov | NLRP3 Inflammasome |

| Benzenesulfonamide | Introduction of hydrophobic substituent and benzoic acid | Benzenesulfonamide scaffold | Inhibition of amyloid-β aggregation nih.govresearchgate.net | Amyloid-β |

| RN-9893 | Various modifications (unspecified) | Benzenesulfonamide scaffold | 2.9 to 4.5-fold increase in potency (compounds 1b, 1f) nih.gov | TRPV4 Channel |

Elucidation of Key Pharmacophores within this compound Scaffolds

A pharmacophore represents the essential three-dimensional arrangement of functional groups that is necessary for a molecule's biological activity. For this compound and related derivatives, several key pharmacophoric features have been identified.

The sulfonamide group itself is a critical component. It often acts as a hydrogen-bond donor (via the N-H) and acceptor (via the sulfonyl oxygens), and its tetrahedral geometry allows it to form hydrogen bonds in multiple dimensions. mdpi.com This group is frequently involved in binding to the active site of target proteins, such as the zinc ion in metalloenzymes like carbonic anhydrases. nih.gov

In studies of fluorinated benzenesulfonamides as inhibitors of amyloid-β aggregation, the essential pharmacophoric elements were identified as the benzenesulfonamide group, a strategically placed hydrophobic substituent, and a benzoic acid moiety. nih.govresearchgate.net The specific spatial arrangement of these three components was determined to be necessary for the observed inhibitory activity. nih.govresearchgate.net

For sulfonamide-based NLRP3 inflammasome inhibitors, the sulfonamide and an attached benzyl moiety were demonstrated to be important for selectivity. nih.gov This suggests a pharmacophore model where the sulfonamide group provides a key interaction point with the target, while the benzyl group contributes to selective binding, likely through hydrophobic or aromatic interactions. nih.gov

Further research into N-(Aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives as anticancer agents has also contributed to understanding the pharmacophore. mdpi.com While specific to that analogue series, the studies reinforce the importance of the central benzenesulfonamide core, with the nature and position of substituents on the terminal aromatic rings modulating the activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models help in predicting the activity of new, unsynthesized compounds and in understanding the structural features that influence activity.

QSAR studies have been applied to various classes of benzenesulfonamide derivatives to elucidate the key molecular descriptors governing their therapeutic effects. For instance, a QSAR study on N-aryl derivatives as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease, identified several important descriptors. nih.gov The models showed that descriptors such as AlogP98 (a measure of lipophilicity), Wiener index (a topological descriptor related to molecular branching), and CHI-V-3_C (a molecular connectivity index) were crucial in describing the bioactivity of the compounds. nih.gov The high predictive ability of these models (predictive r² values of 0.857 and 0.882 for the two enzymes) underscores their utility in guiding the design of new inhibitors. nih.gov

In the context of anticancer sulfonamide derivatives, QSAR models have been developed to predict activity against human colon cancer cell lines. mdpi.com These models often employ a range of descriptors calculated from the 3D structures of the molecules. nih.gov Stepwise linear progressive regression is a common statistical method used to build these models, which correlate molecular descriptors with biological activity, such as the half-maximal inhibitory concentration (IC50). mdpi.comnih.gov

The table below presents examples of descriptors commonly used in QSAR models for sulfonamide derivatives and their general significance.

| Descriptor Type | Example Descriptor | Significance in QSAR Models |

| Electronic | Dipole Moment | Relates to the polarity of the molecule and its ability to engage in electrostatic interactions. nih.gov |

| Topological | Wiener Index, Kappa Indices | Describe molecular size, shape, and degree of branching, which can influence binding affinity. nih.gov |

| Physicochemical | AlogP98 (LogP) | Represents the lipophilicity of the compound, affecting its ability to cross cell membranes and interact with hydrophobic pockets in proteins. nih.gov |

| Structural | CHI Indices | Molecular connectivity indices that quantify aspects of the molecular structure such as branching and the presence of rings. nih.gov |

These QSAR models provide a powerful tool for rational drug design, allowing for the prioritization of synthetic efforts toward analogues of this compound with potentially enhanced biological activity.

Biological Target Interaction and Mechanism of Action Research for N 2 Fluorophenyl Benzenesulfonamide Analogues

Enzyme Inhibition Studies by N-(2-fluorophenyl)benzenesulfonamide Derivatives

The benzenesulfonamide (B165840) scaffold is a key feature in many enzyme inhibitors. By modifying this core structure, including the addition of a fluorophenyl group, researchers have developed analogues with potent and often selective inhibitory activity against several classes of enzymes.

Benzenesulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.govnih.gov The primary mechanism of inhibition involves the sulfonamide group (-SO₂NH₂) coordinating directly to the catalytic zinc ion (Zn²⁺) in the active site. acs.org The sulfonamide binds as an anion (R-SO₂NH⁻), displacing the zinc-bound hydroxide (B78521) ion and forming a stable, tetrahedral adduct. nih.gov This interaction blocks the enzyme's catalytic activity.

The interactions extend beyond the zinc ion. The aromatic rings of the benzenesulfonamide scaffold engage in van der Waals and hydrophobic interactions with amino acid residues lining the active site cavity, such as Val121, Leu141, and Leu198. nih.gov The sulfonamide's oxygen atoms can also form hydrogen bonds with nearby residues like Thr199, further stabilizing the enzyme-inhibitor complex. nih.gov

A significant area of research is achieving isoform selectivity, as humans have 15 different CA isoforms with varied physiological roles. nih.gov Inhibition of specific isoforms is desired for different therapeutic effects (e.g., CA II for glaucoma, CA IX and XII for cancer). nih.govnih.gov Analogues of benzenesulfonamide have demonstrated varied selectivity profiles. For instance, certain novel benzene- and 2,3,5,6-tetrafluorobenzenesulfonamides show moderate inhibition of cytosolic isoforms hCA I and II but are potent, low nanomolar to subnanomolar inhibitors of the tumor-associated isoforms hCA IX and XII. nih.gov The selectivity is influenced by the "tail" appended to the benzenesulfonamide core, which can exploit subtle differences in the active site architecture between isoforms. acs.orgacs.org For example, the presence of a 4-fluorophenyl moiety can be a feature in compounds designed for selective inhibition. acs.org

| Compound Class | Target Isoform(s) | Inhibition Constant (Ki) Range | Key Finding |

| Benzene- and tetrafluorobenzenesulfonamides | hCA I | 41.5 - 1500 nM | Moderate inhibition of cytosolic isoforms. nih.gov |

| hCA II | 30.1 - 755 nM | Moderate inhibition of cytosolic isoforms. nih.gov | |

| hCA IX | 1.5 - 38.9 nM | Potent, low nanomolar inhibition of tumor-associated isoform. nih.gov | |

| hCA XII | 0.8 - 12.4 nM | Potent, subnanomolar inhibition of tumor-associated isoform. nih.gov | |

| Pyrazole- and pyridazinecarboxamide-benzenesulfonamides | hCA II | 3.3 - 866.7 nM | Examples of highly selective inhibitors for specific isoforms were identified. nih.gov |

Analogues of this compound have been investigated for their effects on other key enzyme systems.

Folate Metabolism Enzymes: The folate pathway is critical for DNA synthesis and repair, making its enzymes attractive targets. nih.govkoreamed.org Dihydrofolate reductase (DHFR), a key enzyme in this pathway, catalyzes the conversion of folic acid to its active form, tetrahydrofolate. nih.gov Certain sulfonamide-containing compounds, such as sulfonamide chalcone (B49325) derivatives, have been shown to target folate metabolism, indicating that the sulfonamide scaffold can be adapted to inhibit enzymes beyond carbonic anhydrases. nih.gov These compounds interfere with the production of essential precursors for DNA synthesis. nih.govkoreamed.org

Cyclooxygenase-2 (COX-2): The COX enzymes are involved in the synthesis of prostaglandins (B1171923) from arachidonic acid. COX-2 is an inducible isoform associated with inflammation and pain. A series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives were synthesized and evaluated as COX inhibitors. nih.gov The introduction of a fluorine atom at the ortho position of the benzenesulfonamide ring was found to preserve potent COX-2 inhibitory activity while significantly increasing the selectivity over the COX-1 isoform. This work led to the identification of 4-(4-cyclohexyl-2-methyloxazol-5-yl)-2-fluorobenzenesulfonamide (JTE-522) as a potent and highly selective oral COX-2 inhibitor. nih.gov

Kinases are a major class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of cancer. thieme-connect.com The Mer proto-oncogene tyrosine kinase (MerTK), a member of the TAM receptor family, is implicated in metastasis and various cancers, making it a promising therapeutic target. thieme-connect.comthieme-connect.com

Researchers have designed and synthesized N-{4-[(7-chloro-5-methylpyrrolo[2,1-f] nih.govthieme-connect.comthieme-connect.comtriazin-4-yl)oxy]-3-fluorophenyl}benzenesulfonamide analogues as MerTK inhibitors. thieme-connect.comthieme-connect.com Molecular docking studies suggest these compounds bind within the ATP-binding pocket of the kinase domain. thieme-connect.com One such analogue demonstrated a significant docking score of –12.33 kcal/mol and showed moderate MerTK inhibitory potential in biochemical assays. thieme-connect.comthieme-connect.com The inhibition of MerTK by these compounds blocks its phosphorylation and downstream signaling. nih.gov

| Compound Class | Target Kinase | Key Research Finding |

| N-{4-[(7-chloro-5-methylpyrrolo[2,1-f] nih.govthieme-connect.comthieme-connect.comtriazin-4-yl)oxy]-3-fluorophenyl}benzenesulfonamide analogues | MerTK | Designed as MerTK inhibitors, with one analogue showing a docking score of –12.33 kcal/mol and moderate inhibitory activity. thieme-connect.comthieme-connect.com |

| UNC2025 (MerTK-selective inhibitor) | MerTK | Potently inhibited phosphorylation of MerTK in melanoma cell lines. nih.gov |

| MRX-2843 (MerTK inhibitor) | MerTK | Inhibited MerTK activation in glioblastoma models. nih.gov |

Protein Binding and Receptor Interaction Mechanisms of this compound Analogues

The biological activity of this compound analogues is also defined by their ability to bind to non-enzymatic proteins and receptors, often disrupting protein-protein interactions.

A key example is the interaction with the Keap1-Nrf2 system. nih.gov The transcription factor Nrf2 is a master regulator of the cellular antioxidant response. nih.gov Its activity is suppressed by the Keap1 protein, which facilitates Nrf2's degradation. nih.gov Phenyl bis-sulfonamide compounds have been developed as inhibitors of the Keap1-Nrf2 protein-protein interaction. These molecules bind to the Kelch domain of Keap1, preventing it from binding to Nrf2. nih.gov This stabilizes Nrf2, allowing it to accumulate and activate the expression of cytoprotective genes. nih.gov

Furthermore, the inhibition of receptor tyrosine kinases like MerTK is a direct form of receptor interaction. thieme-connect.comnih.gov The benzenesulfonamide analogues bind to the kinase domain of the MerTK receptor, preventing the binding of ATP and subsequent autophosphorylation that is necessary for receptor activation and downstream signaling. thieme-connect.comthieme-connect.com This interaction effectively blocks the receptor's function.

Modulatory Effects on Specific Biological Pathways and Cellular Processes

By interacting with specific enzymes and proteins, this compound analogues can modulate entire biological pathways and influence cellular behavior.

Cancer Signaling Pathways: Inhibition of MerTK by its specific inhibitors, including benzenesulfonamide-based compounds, has profound effects on cancer cells. In melanoma models, MerTK inhibition leads to the potent suppression of downstream signaling through pathways like ERK, AKT, and STAT6. nih.gov This disruption of oncogenic signaling induces cell death (apoptosis) and decreases the colony-forming potential of cancer cells. nih.gov In glioblastoma, MerTK inhibition can decrease the population of immunosuppressive tumor-associated macrophages and reduce neoangiogenesis within the tumor microenvironment, further hindering tumor growth. nih.gov

Oxidative Stress Response: By inhibiting the Keap1-Nrf2 interaction, phenyl bis-sulfonamide compounds activate the Nrf2 pathway. nih.gov This enhances the expression of a wide array of genes involved in redox homeostasis, drug detoxification, and anti-inflammatory responses, thereby protecting cells from oxidative damage. nih.gov

Inflammatory Pathways: Selective inhibition of COX-2 by 2-fluorobenzenesulfonamide (B182581) derivatives like JTE-522 directly impacts the prostaglandin (B15479496) synthesis pathway. nih.gov This reduces the production of pro-inflammatory prostaglandins, which is the basis for their anti-inflammatory and analgesic effects.

Nucleic Acid Synthesis: Through the inhibition of enzymes in the folate pathway, such as DHFR, sulfonamide derivatives can disrupt the supply of tetrahydrofolate. nih.gov This cofactor is essential for the synthesis of purines and thymidylate, which are the building blocks of DNA. koreamed.org Consequently, this can lead to the inhibition of cell proliferation, a mechanism exploited in antimicrobial and anticancer therapies. nih.gov

Medicinal Chemistry Applications Research of N 2 Fluorophenyl Benzenesulfonamide Scaffolds

Lead Compound Identification and Optimization in Drug Discovery Paradigms

The benzenesulfonamide (B165840) moiety is a well-established starting point in drug discovery due to its versatile chemical nature and ability to interact with a wide range of biological targets. The N-phenylbenzenesulfonamide core, in particular, offers a flexible framework that can be readily modified to optimize potency, selectivity, and pharmacokinetic properties. The introduction of a fluorine substituent, as seen in the N-(2-fluorophenyl)benzenesulfonamide scaffold, is a common strategy in lead optimization. Fluorine's high electronegativity and small size can alter the electronic properties of the molecule and lead to more favorable interactions with enzyme active sites or receptors.

In the broader context of drug discovery, benzenesulfonamide derivatives have been identified as promising lead compounds for a variety of diseases. For instance, high-throughput screening has identified benzenesulfonamide series with potent activity against parasites like Leishmania spp. Subsequent hit-to-lead optimization programs, which involve synthesizing numerous analogues, aim to improve potency and pharmacokinetic profiles. While these optimization efforts can be challenged by issues like high lipophilicity, they underscore the value of the benzenesulfonamide scaffold as a starting point for developing novel therapeutic agents.

The process of lead optimization often involves extensive structure-activity relationship (SAR) studies. For benzenesulfonamide-based compounds, modifications are typically made to both the benzenesulfonamide ring and the N-phenyl ring to explore how these changes affect biological activity. This systematic approach allows medicinal chemists to refine the lead compound into a viable drug candidate.

Design and Development of this compound-based Inhibitors

The this compound scaffold has been instrumental in the design and development of targeted enzyme inhibitors. The specific placement of the fluorine atom can enhance binding affinity and selectivity for the target enzyme. A notable example is the development of inhibitors for carbonic anhydrases (CAs), particularly the cancer-related isoform CAIX.

In the quest for high-affinity and selective inhibitors of CAs, a series of fluorinated benzenesulfonamide-based compounds have been synthesized. elifesciences.org The benzenesulfonamide group is crucial as it forms a coordination bond with the Zn(II) ion in the enzyme's active site. elifesciences.org The inclusion of fluorine atoms on the benzene (B151609) ring serves to withdraw electrons from the sulfonamide group, lowering its pKa and thereby strengthening the interaction with the zinc ion. elifesciences.org

Researchers have designed benzenesulfonamides with specific side chains that can form a covalent bond with the enzyme. For example, compounds containing an -SO2CH2CH2OCOR group were found to form an unexpected covalent bond with the protein. elifesciences.org The strong electron-withdrawing effect of multiple fluorine atoms on the benzene ring facilitates an elimination reaction within the enzyme's active site, forming a reactive vinyl-sulfonyl group that covalently binds to the proton shuttle residue His64. elifesciences.org This targeted covalent inhibition leads to exceptionally high binding affinity, with some compounds showing picomolar affinity for CAIX. elifesciences.org This approach highlights how the fluorinated benzenesulfonamide scaffold can be engineered to create highly potent and selective covalent inhibitors for therapeutic targets in oncology.

Exploration of this compound Analogues for Diverse Therapeutic Modalities

The versatility of the this compound scaffold has led to its exploration in a wide range of therapeutic areas beyond enzyme inhibition. By modifying the core structure, researchers have developed analogues with potential applications in neurodegenerative diseases, central nervous system disorders, and transporter modulation.

Alzheimer's Disease: Fluorinated benzenesulfonamides have been investigated as inhibitors of amyloid-beta (Aβ) peptide aggregation, a key pathological event in Alzheimer's disease. nih.gov Specific ortho-para and meta-para double-substituted fluorinated benzenesulfonamides have been shown to slow the Aβ aggregation process by more than threefold. nih.gov Structure-activity relationship studies revealed that a particular spatial arrangement of the benzenesulfonamide group, a hydrophobic substituent, and a benzoic acid moiety is necessary for this inhibitory activity. nih.gov These compounds appear to form a complex with the Aβ peptide, altering the structure of the resulting fibrils. nih.gov Importantly, selected inhibitors demonstrated the ability to increase the survival of cells affected by the Aβ peptide, suggesting their potential as therapeutic agents for Alzheimer's disease. nih.gov

Nucleoside Transporter Inhibition: The 2-fluorophenyl moiety is a key component in a class of molecules designed to inhibit human equilibrative nucleoside transporters (ENTs), which are important in nucleotide synthesis and the regulation of adenosine (B11128) signaling. frontiersin.orgpolyu.edu.hk A compound known as FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine) was identified as a novel ENT inhibitor, with greater selectivity for the ENT2 subtype. frontiersin.orgpolyu.edu.hk Structure-activity relationship studies on FPMINT analogues showed that modifications to the fluorophenyl moiety were crucial for the inhibitory effects on both ENT1 and ENT2. frontiersin.orgpolyu.edu.hk These findings may aid in the design of more potent and selective ENT2 inhibitors for various therapeutic applications. frontiersin.org

The diverse applications of analogues derived from the this compound scaffold are summarized in the table below.

| Therapeutic Area | Target | Example Analogue Class | Key Findings |

| Alzheimer's Disease | Amyloid-β Aggregation | Double-substituted fluorinated benzenesulfonamides | Slowed Aβ aggregation and increased cell survivability. nih.gov |

| CNS Disorders | 5-HT6 Receptor | Substituted N-phenyl-4-methoxy-3-piperazin-1-ylbenzenesulfonamides | Identified high-affinity and selective antagonists with good CNS penetration. nih.gov |

| Nucleoside Transport | Equilibrative Nucleoside Transporters (ENTs) | FPMINT analogues | The 2-fluorophenyl group was essential for inhibitory activity against ENT1 and ENT2. frontiersin.orgpolyu.edu.hk |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-fluorophenyl)benzenesulfonamide, and how can purity be optimized?

- Methodology : A multi-step synthesis is typically employed, starting with sulfonylation of 2-fluoroaniline using benzenesulfonyl chloride under basic conditions (e.g., NaOH or triethylamine). Solvents such as dichloromethane (DCM) or dimethylformamide (DMF) enhance reactant solubility. Post-reaction purification via column chromatography or recrystallization (using ethanol/water mixtures) is critical for achieving >95% purity. Monitoring reaction progress with TLC (silica gel, ethyl acetate/hexane) ensures intermediate quality .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- Methodology :

- X-ray crystallography : Resolve crystal structure using SHELXL for refinement, particularly for identifying sulfonamide group geometry and fluorine positioning. High-resolution data (≤1.0 Å) minimizes thermal motion artifacts .

- Spectroscopy : H/F NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm; F signal at −110 to −115 ppm). High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H] at m/z 279.06) .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

- Methodology : Conduct accelerated stability studies:

- Thermal stability : Thermogravimetric analysis (TGA) at 25–200°C (heating rate 10°C/min) identifies decomposition points.

- Photostability : Expose to UV light (254 nm) for 48 hours; monitor degradation via HPLC.

- pH stability : Incubate in buffers (pH 1–13) for 24 hours; quantify intact compound using UV-Vis spectroscopy (λ = 260 nm) .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound derivatives be systematically addressed?

- Methodology :

- Control experiments : Validate assay conditions (e.g., cell line viability, enzyme activity controls) to rule out false positives/negatives.

- Purity verification : Re-test compounds with ≥98% purity (HPLC) to exclude impurity-driven effects.

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing fluorine with other halogens) to isolate contributions of specific functional groups. Cross-reference with crystallographic data to correlate activity with conformational flexibility .

Q. What strategies optimize reaction yields in large-scale synthesis of this compound?

- Methodology :

- Solvent optimization : Switch from DCM to DMF for improved solubility of aromatic intermediates.

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonylation efficiency.

- Temperature control : Maintain 0–5°C during sulfonylation to minimize side reactions (e.g., sulfonic acid formation). Yield improvements from 65% to 85% have been reported using these adjustments .

Q. How can researchers investigate the compound’s interaction with biological targets such as enzymes or receptors?

- Methodology :

- Surface plasmon resonance (SPR) : Immobilize target proteins on sensor chips; measure binding affinity () in real-time.

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics.

- Molecular docking : Use software like AutoDock Vina with crystallographic data (PDB ID: 1XYZ) to predict binding poses. Validate with mutagenesis studies (e.g., Ala-scanning of active sites) .

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

- Methodology :

- Twinned data : Use SHELXL’s TWIN command to refine datasets with overlapping lattices.

- Disorder modeling : Split fluorine atoms into two positions (occupancy 0.5 each) if thermal motion exceeds 0.8 Å.

- High-resolution limitations : For data >1.2 Å, apply restraints to bond lengths/angles using DFIX and DANG instructions. Cross-validate with spectroscopic data to ensure model accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.